molecular formula C16H8N2O5 B1678443 Pirenoxine CAS No. 1043-21-6

Pirenoxine

Cat. No. B1678443
CAS RN: 1043-21-6
M. Wt: 308.24 g/mol
InChI Key: OKPNYGAWTYOBFZ-UHFFFAOYSA-N
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Description

Pirenoxine, also known by the trade name Catalin, is a medication used in the potential treatment and prevention of cataracts . It has been shown that in liquid solutions, pirenoxine could cause decreased cloudiness of a crystallin solution produced to mimic the environment of the eye .


Molecular Structure Analysis

Pirenoxine contains a total of 34 bonds; 26 non-H bonds, 13 multiple bonds, 1 rotatable bond, 7 double bonds, 6 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, 1 carboxylic acid (aliphatic), 2 ketones (aliphatic), and 1 imine (aliphatic) .


Physical And Chemical Properties Analysis

Pirenoxine is a small molecule with a molecular weight of 308.25 . It is advised to handle it in a well-ventilated place, avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Scientific Research Applications

Cataract Prevention and Treatment

Pirenoxine has been widely researched for its anticataract properties. It is used topically to treat cataracts due to its strong antioxidant capabilities . Studies have shown that PRX can significantly reduce lens opacity in both in vitro and in vivo models, suggesting its potential to prevent or slow the progression of cataracts .

Antioxidant Mechanisms

The antioxidant properties of PRX are central to its application in cataract treatment. Research indicates that Pirenoxine can counteract oxidative stress in the lens, which is a major contributing factor to cataract formation . This mechanism is crucial for understanding how PRX can be used to maintain lens clarity and eye health.

Comparative Pharmacology

In the realm of comparative pharmacology, Pirenoxine is often studied alongside other medications such as taurine and lanosterol . These substances have different mechanisms for treating lens opacification, providing a rich field for comparative studies to optimize cataract treatment strategies .

Clinical Efficacy and Controversies

Despite its long-standing prescription by ophthalmologists, there is still debate over the clinical efficacy of PRX. Over six decades of use, various clinical studies have been conducted to ascertain the effectiveness of Pirenoxine in actual patient populations, making it a subject of ongoing research interest .

Novel Therapeutic Approaches

The insights gained from studying the mechanisms of PRX are being used to devise novel approaches for cataract treatment. By understanding how Pirenoxine interacts with the biochemistry of the eye, researchers are exploring new therapeutic avenues that could lead to more effective treatments .

Global Health Impact

Pirenoxine’s role in treating cataracts has a significant impact on global health, given that cataracts are a leading cause of blindness worldwide. The potential of PRX to improve surgical outcomes and reduce the incidence of cataract-related blindness is a key area of research .

Molecular Pharmacology

In molecular pharmacology, Pirenoxine is studied for its interaction with various molecular pathways involved in eye health and disease. Its effects on cellular mechanisms and potential to influence gene expression related to cataract formation are of particular interest .

Future Research Directions

The study of Pirenoxine is not limited to its current applications. Researchers are also looking at the future potential of PRX, including its role in other eye conditions and diseases. The exploration of its broader applications in ophthalmology continues to be a promising field .

Safety And Hazards

Pirenoxine is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed and precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O5/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12/h1-6H,(H,18,19)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPNYGAWTYOBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51410-30-1 (hydrochloride salt)
Record name Pirenoxine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048335
Record name Pirenoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirenoxine

CAS RN

1043-21-6
Record name Pirenoxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1043-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirenoxine [INN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirenoxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15945
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Pirenoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirenoxine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.612
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Record name PIRENOXINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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